![molecular formula C6H6O B127445 Phenol-13C6 CAS No. 89059-34-7](/img/structure/B127445.png)
Phenol-13C6
Overview
Description
Phenol-13C6, a labeled variant of phenol, is an important chemical product with a wide range of applications. It is traditionally produced from fossil resources, but there is a growing interest in sustainable production through microbial fermentation using renewable biomass resources. However, the toxicity of phenol poses challenges for its production in industrial microorganisms like Escherichia coli, as it affects growth rate and biomass yield by altering the central carbon metabolism .
Synthesis Analysis
The synthesis of labeled phenolic compounds, including this compound, is crucial for environmental and metabolic studies. A complete chemical synthesis of various phenolic monomers, including this compound, has been reported starting from commercially available labeled phenol. This synthesis involves selective ortho-hydroxylation, Friedel-Crafts alkylation, and Knoevenagel condensation, among other steps, to produce compounds like p-coumaric, ferulic, and caffeic acids . Another synthesis route for [2-13C]phenol involves cyanation of cyclopentanone, followed by acetylation, reduction, ring expansion, and dehydrobromination .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques. For instance, the microwave spectra of mono-13C-substituted phenols have been investigated to report a complete substitution structure, providing insights into bond lengths and angles within the molecule. The dipole moment has also been measured, contributing to the understanding of the molecule's polarity .
Chemical Reactions Analysis
This compound is involved in various chemical reactions, particularly in the context of C–H functionalization. Phenol-directed C–H functionalization reactions have been summarized, highlighting the role of catalytic methodologies in improving chemo- and regioselectivity. These advancements are significant for the increased use of phenols in fine-chemical synthesis . Additionally, the chemical behavior of phenolates, which are derivatives of phenol, has been studied in the context of macrocyclic tetraamine ligands, revealing the influence of proximate cations on the phenolate pendant .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its aromatic structure and hydroxyl groups. Phenolic compounds, in general, are known for their antioxidant properties, which depend on the structure, particularly the number and positions of hydroxyl groups. This compound, being a labeled variant, shares these properties and is used in various applications, including as an internal standard for isotope dilution mass spectrometry .
Scientific Research Applications
Soil Microbial Community Analysis : Phenol-13C6 has been used in field studies to investigate the metabolism of phenol by soil microbial communities. Techniques like stable isotope probing (SIP) and gas chromatography-mass spectrometry (GC/MS) help in identifying specific microorganisms involved in phenol degradation and tracking carbon flow through the microbial food chain (DeRito, Pumphrey, & Madsen, 2005).
Impact on Central Carbon Metabolism : Research involving Escherichia coli revealed that this compound affects the organism's central carbon metabolism, influencing pathways such as the TCA cycle and acetate production, which are crucial for understanding the metabolic impacts of phenol in microbial systems (Kitamura, Toya, & Shimizu, 2019).
RNA Stable Isotope Probing : this compound has been used to link microbial community function to phylogeny, particularly in identifying bacteria responsible for phenol degradation in industrial bioreactors (Manefield, Whiteley, Griffiths, & Bailey, 2002).
Biodegradation Studies : It has been instrumental in studying the biodegradation of contaminants like benzene, with research showing pathways involving hydroxylation to phenol and subsequent transformations (Ulrich, Beller, & Edwards, 2005).
Analytical Methodology in Food Sciences : this compound is useful in the analytical methodology for detecting phenolic acids in foods, aiding in understanding their roles in food quality and potential health benefits (Robbins, 2003).
Cancer Research : Its derivatives have been explored for anti-cancer activities, with specific compounds showing promising results in suppressing tumor cell proliferation (Sung et al., 2016).
Soil Organic Carbon Dynamics : this compound aids in studying the role of phenolic compounds in soil, particularly in relation to enzyme activity and organic carbon content, providing insights into soil microbial dynamics and organic matter decomposition (Esiana, Coates, Adderley, Berns, & Bol, 2021).
Anaerobic Digestion Processes : It has been used to evaluate the biodegradability of phenol and other compounds during municipal solid waste anaerobic digestion, offering insights into environmental pollution control mechanisms (Limam et al., 2013).
Photocatalysis and Environmental Remediation : this compound has been involved in studies related to phenol oxidation and reduction, contributing to environmental remediation research (Tommos et al., 2013).
Lignin Valorization : It has been used in metabolic flux analysis to understand phenol metabolism in organisms like Rhodococcus opacus, relevant in the field of lignin valorization and renewable biomass resource utilization (Roell et al., 2019).
Mechanism of Action
Target of Action
Phenol-13C6, a variant of phenol, is primarily used as an antiseptic and disinfectant . It is active against a wide range of microorganisms, including some fungi and viruses . This compound has been used to disinfect skin, relieve itching, and as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Additionally, it is used in surgical ingrown toenail treatment, a process termed phenolization .
Mode of Action
This compound, like its parent compound phenol, interacts with proteins and lipids in the cell membrane, leading to cell lysis and death . It can also denature proteins and disrupt cell membranes, leading to leakage of cell contents .
Biochemical Pathways
This compound, as a phenolic compound, is involved in the phenylpropanoid biosynthetic pathway . Phenylalanine ammonia lyase is a prime enzyme for this pathway, connecting primary metabolism to secondary metabolism . During harsh environmental conditions, phenolic compounds are synthesized and accumulated in the host plant to emerge from that stress .
Pharmacokinetics
Phenol, the parent compound, is known to be rapidly absorbed through the skin . It is expected that this compound would have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound action is the disruption of microbial cell structures, leading to cell death . In humans, exposure to phenol can cause damage to organs such as the central nervous system, kidneys, liver, pancreas, and spleen . It is also suspected of causing genetic defects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its efficacy as a disinfectant can be affected by the presence of organic matter, the pH of the environment, and temperature . It should be stored refrigerated (-5°C to 5°C) and desiccated, and protected from light .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480397 | |
Record name | Phenol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.067 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89059-34-7 | |
Record name | Phenol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89059-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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